REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH:10]([C:13](O)=O)[C:9]2=[O:16])=[CH:4][CH:3]=1.[CH3:17][O:18][CH2:19][CH2:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C=O>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH:10]([CH2:13][N:24]3[CH2:25][CH2:26][N:21]([CH2:20][CH2:19][O:18][CH3:17])[CH2:22][CH2:23]3)[C:9]2=[O:16])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N1C(C(CC1)C(=O)O)=O
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Name
|
|
Quantity
|
2.32 g
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Type
|
reactant
|
Smiles
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COCCN1CCNCC1
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Name
|
|
Quantity
|
6 mL
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Type
|
solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0.465 g
|
Type
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reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was subjected to a reaction for 10.5 hours
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Duration
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10.5 h
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Type
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TEMPERATURE
|
Details
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under refluxing
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Type
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CUSTOM
|
Details
|
the insolubles were removed by filtration
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was mixed with 15 ml of water
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Type
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FILTRATION
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Details
|
The resulting crystals were collected by filtration
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Type
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WASH
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Details
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washed with 3 ml of 95% aqueous methanol twice
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Name
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1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone
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Type
|
product
|
Smiles
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ClC1=CC=C(C=C1)N1C(C(CC1)CN1CCN(CC1)CCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |